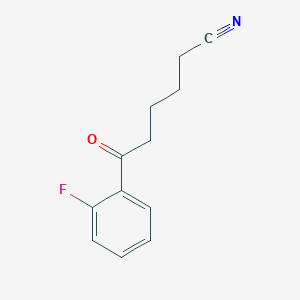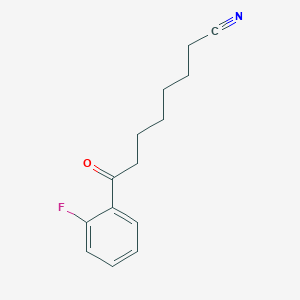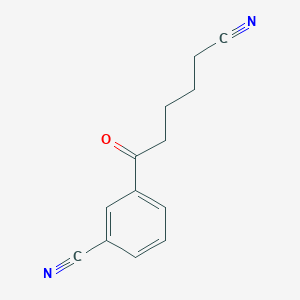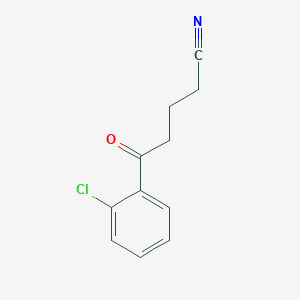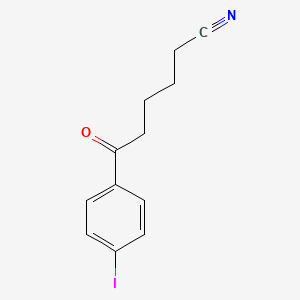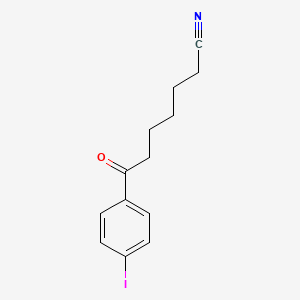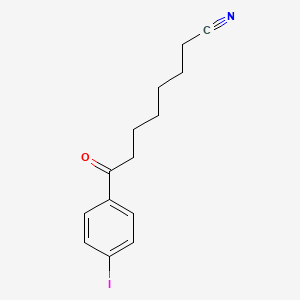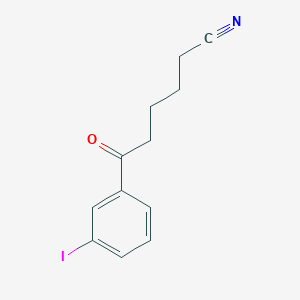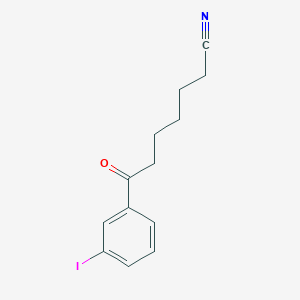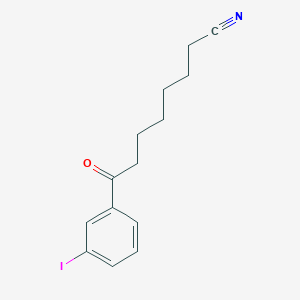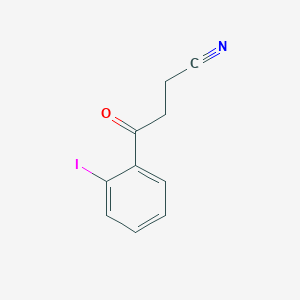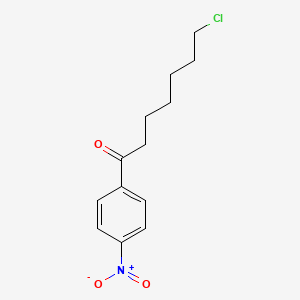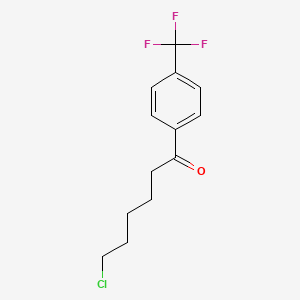![molecular formula C9H16N2O B1324300 1,9-Diazaspiro[5.5]undecan-2-ona CAS No. 1158749-97-3](/img/structure/B1324300.png)
1,9-Diazaspiro[5.5]undecan-2-ona
Descripción general
Descripción
“1,9-Diazaspiro[5.5]undecan-2-one” is a chemical compound with the molecular formula C9H16N2O . It is a dipiperidine spirofused at position 2 of one piperidine ring and at position 4 of the other . The compound is used in the manufacture of chemical compounds and is typically stored at room temperature .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, has been discussed in the literature . Each type of arene fusion has its own preferable synthesis strategy. Substitution options at position 9 and/or 1 are specific for each compound and mostly concern the last step of the synthesis .
Molecular Structure Analysis
The molecular structure of “1,9-Diazaspiro[5.5]undecan-2-one” is characterized by a spirofused dipiperidine core . The majority of the compounds studied include an arene ring commonly fused at positions 4 and 5 of the diazaspiro core. In addition to arene-fused structures, the presence of a carbonyl at position 2 is a common feature .
Chemical Reactions Analysis
The chemical reactions involving “1,9-Diazaspiro[5.5]undecan-2-one” have been studied in the context of its biological activity. For example, it has been reported that newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have inhibitory activity against dengue virus type 2 (DENV2) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1,9-Diazaspiro[5.5]undecan-2-one” include a molecular weight of 204.7 . It is a solid at room temperature .
Aplicaciones Científicas De Investigación
Tratamiento de la obesidad y la diabetes mellitus tipo 2
Este compuesto ha demostrado un potencial en la disminución de la síntesis de nuevos ácidos grasos, lo que puede ser eficaz en el tratamiento de la obesidad y la diabetes mellitus tipo 2 .
Inhibición de METTL3
Se han identificado derivados de 1,9-Diazaspiro[5.5]undecan-2-ona como inhibidores potentes y selectivos de METTL3, una metiltransferasa implicada en diversos procesos biológicos y enfermedades .
Análisis de alto rendimiento
El compuesto se ha utilizado en análisis de alto rendimiento para identificar posibles agentes terapéuticos para diversas enfermedades .
Actividad antiviral
Los derivados de este compuesto recientemente diseñados han reportado actividad inhibitoria contra el virus del dengue tipo 2 (DENV2), mostrando su potencial como agente antiviral .
Mecanismo De Acción
- METTL3 acts as the catalytic unit, while METTL14 facilitates RNA substrate binding and stabilizes the complex .
- By doing so, it reduces m6A modification levels in cellular RNA, affecting processes such as splicing, translation, stability, and degradation .
- Abnormal m6A levels impact gene expression, circadian rhythms, stem cell differentiation, and viral gene expression .
- In specific cell lines (e.g., MOLM-13 and PC-3), 1,9-Diazaspiro[5.5]undecan-2-one demonstrates target engagement and m6A reduction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
“1,9-Diazaspiro[5.5]undecan-2-one” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Análisis Bioquímico
Biochemical Properties
1,9-Diazaspiro[5.5]undecan-2-one plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with the METTL3/METTL14 protein complex, which is involved in the regulation of N6-methyladenosine (m6A) modifications on RNA . This interaction is significant because m6A modifications play a critical role in gene expression regulation, RNA stability, and translation.
Cellular Effects
1,9-Diazaspiro[5.5]undecan-2-one has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can reduce the m6A/A level of polyadenylated RNA in cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) . This reduction in m6A levels can lead to changes in gene expression and cellular function, potentially inhibiting cancer cell proliferation and promoting apoptosis.
Molecular Mechanism
The molecular mechanism of 1,9-Diazaspiro[5.5]undecan-2-one involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the METTL3/METTL14 complex, inhibiting its methyltransferase activity . This inhibition prevents the addition of m6A modifications to RNA, leading to alterations in RNA stability and gene expression. Additionally, the compound’s unique spiro-fused ring structure allows it to interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,9-Diazaspiro[5.5]undecan-2-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products and long-term effects on cellular function are still being studied. In vitro studies have shown that the compound can maintain its inhibitory effects on the METTL3/METTL14 complex over extended periods
Dosage Effects in Animal Models
The effects of 1,9-Diazaspiro[5.5]undecan-2-one vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively inhibit the METTL3/METTL14 complex without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,9-Diazaspiro[5.5]undecan-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and efficacy . Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1,9-Diazaspiro[5.5]undecan-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its effectiveness in biochemical reactions and therapeutic applications.
Subcellular Localization
1,9-Diazaspiro[5.5]undecan-2-one exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its interactions with biomolecules and its role in regulating cellular processes.
Propiedades
IUPAC Name |
1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-2-1-3-9(11-8)4-6-10-7-5-9/h10H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQEFKRZNILIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
